Danusertib

Aurora Kinase Mitosis Polypharmacology

Researchers requiring simultaneous pan-Aurora kinase inhibition face a lack of tool compounds with balanced potency. Danusertib directly addresses this gap with its uniform inhibition of Aurora A, B, and C (IC50: 13, 79, 61 nM), eliminating compensatory signaling artifacts seen with isoform-selective agents. For BCR-ABL T315I mutant studies, it uniquely inhibits this imatinib-resistant gatekeeper mutant (IC50 ~25 nM), a property absent in most Aurora inhibitors. Validated in GEP-NET in vivo models showing superior tumor growth inhibition over standard chemotherapy combinations.

Molecular Formula C26H30N6O3
Molecular Weight 474.6 g/mol
CAS No. 827318-97-8
Cat. No. B1684427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanusertib
CAS827318-97-8
Synonymsdanusertib
PHA 739358
PHA-739358
PHA739358
Molecular FormulaC26H30N6O3
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC
InChIInChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1
InChIKeyXKFTZKGMDDZMJI-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Danusertib (PHA-739358) Overview


Danusertib (PHA-739358, CAS 827318-97-8) is a small-molecule 3-aminopyrazole derivative and ATP-competitive pan-Aurora kinase inhibitor that targets Aurora A, B, and C . In cell-free biochemical assays, it demonstrates IC50 values of 13 nM for Aurora A, 79 nM for Aurora B, and 61 nM for Aurora C [1]. Beyond its pan-Aurora profile, danusertib exhibits significant secondary inhibitory activity against several clinically relevant kinases, including Abl (including the imatinib-resistant T315I mutant), Ret, TrkA, and FGFR1, with IC50 values ranging from 25 to 47 nM [2]. Danusertib has been advanced to Phase 2 clinical trials for multiple cancer indications .

Pan-aurora co-inhibition context (A, B, C)
BCR-ABL T315I resistance research context
Multi-kinase (Abl, TrkA, Ret, FGFR1) assay context
Phase 2 clinical-stage endpoint context (CML/Ph+ ALL)

Why Danusertib Is Unique


Substituting one Aurora kinase inhibitor for another without empirical justification risks experimental failure due to substantial differences in target selectivity profiles, potency, and clinically relevant off-target activities. While some inhibitors are highly selective for a single Aurora kinase isoform, danusertib's balanced, pan-Aurora inhibition (IC50s: 13 nM, 79 nM, and 61 nM for A, B, and C, respectively) [1] represents a distinct pharmacological strategy. Furthermore, danusertib uniquely targets the imatinib-resistant BCR-ABL T315I gatekeeper mutant at clinically relevant concentrations, a property absent in many other Aurora inhibitors [2]. Conversely, its multi-kinase profile, which includes potent inhibition of Abl, Ret, TrkA, and FGFR1, may lead to distinct biological outcomes not observed with more selective agents [3]. The quantitative evidence below delineates these specific, measurable points of differentiation that define danusertib's unique value proposition for research and development.

Isoform selectivity mismatch

Highly isoform-selective Aurora inhibitors (e.g., Alisertib, Barasertib) may not reproduce pan-Aurora co-inhibition phenotype.

T315I mutant coverage gap

Most Aurora kinase inhibitors lack BCR-ABL T315I activity, limiting utility in resistance model research.

Non-Aurora kinase profile shift

Pan-Aurora inhibitors with cleaner off-target profiles (e.g., AMG 900) may shift downstream signaling away from Abl/TrkA/Ret/FGFR1 pathways.

Danusertib: Comparative Evidence


Pan-Aurora Inhibition Profile

Danusertib exhibits a balanced, pan-Aurora inhibitory profile across all three isoforms (A, B, and C), contrasting sharply with isoform-selective inhibitors. In cell-free assays, danusertib inhibits Aurora A, B, and C with IC50 values of 13 nM, 79 nM, and 61 nM, respectively [1]. In comparison, Alisertib (MLN8237) is a highly selective Aurora A inhibitor with an IC50 of 1.2 nM for Aurora A but only 396.5 nM for Aurora B, demonstrating >200-fold selectivity for Aurora A . Conversely, Barasertib (AZD1152-HQPA) is a highly selective Aurora B inhibitor with a Ki of <0.001 µM for Aurora B but a Ki of 1.4 µM for Aurora A, representing a >1400-fold selectivity for Aurora B [2].

Pan-Aurora profile
Head-to-head
Aurora A 13 nM, B 79 nM, C 61 nM
Balanced A:B ratio ~1:6
Supports Aurora A/B/C co-inhibition endpoint review
Cell-free assay context; vs. Alisertib (A-selective) and Barasertib (B-selective)
Aurora Kinase Mitosis Polypharmacology

BCR-ABL T315I Inhibition

Danusertib is distinguished by its potent inhibition of the BCR-ABL T315I gatekeeper mutant, a common cause of resistance to first- and second-generation ABL tyrosine kinase inhibitors. Danusertib inhibits the BCR-ABL T315I mutant with an IC50 of 25 nM in cell-free assays [1]. In a preclinical model of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), danusertib inhibited proliferation and induced apoptosis in cells harboring the T315I mutation, an effect not observed with imatinib or dasatinib [2]. This activity is a direct consequence of its secondary pharmacology, as it targets both Aurora kinases and BCR-ABL [3].

T315I gatekeeper mutant
Class-level inference
Abl T315I IC50 25 nM
Imatinib >10 µM (inactive)
Supports T315I resistance model endpoint review
Ph+ ALL cell-line validation; >400-fold difference
BCR-ABL T315I Drug Resistance Leukemia

In Vivo Efficacy in NET Models

In a subcutaneous murine xenograft model of gastroenteropancreatic neuroendocrine tumors (GEP-NET), danusertib treatment led to a statistically significant reduction in tumor growth compared to both vehicle control and a clinically relevant chemotherapy combination [1]. Specifically, danusertib (dosed at 30 mg/kg twice daily, intraperitoneally) significantly reduced tumor volume compared to streptozotocin (STZ)/5-fluorouracil (5-FU) treatment, a standard regimen for advanced GEP-NET [2]. The study confirmed effective target engagement through decreased phosphorylation of histone H3, a direct marker of Aurora B inhibition in vivo [3].

GEP-NET xenograft
Head-to-head
Tumor growth reduction vs. vehicle (p
Comparator: STZ/5-FU chemotherapy
Supports in vivo model-response context
BON1/QGP xenograft; 30 mg/kg BID IP; p-H3 target engagement
Multi-kinase profile
Cross-study comparable
Abl 25, TrkA 30, Ret 31, FGFR1 47 nM
AMG 900: minimal non-Aurora activity
Supports pathway-response interpretation beyond Aurora
Cell-free panel; confirm off-target effects in cell-based assays
Clinical development
Class-level inference
Phase 2 completed (NCT00335868)
CML/Ph+ ALL resistant/intolerant to imatinib
Provides Phase 2 endpoint context for translational review
Full peer-reviewed data pending; review trial design
Neuroendocrine Tumors Xenograft In Vivo Efficacy

Multi-Kinase Selectivity

Danusertib's polypharmacology extends beyond Aurora kinases to include several other kinases at therapeutically relevant concentrations, a feature that differentiates it from more selective pan-Aurora inhibitors like AMG 900. A quantitative kinase selectivity panel revealed that danusertib inhibits Abl (IC50 25 nM), TrkA (IC50 30 nM), Ret (IC50 31 nM), and FGFR1 (IC50 47 nM) in the low nanomolar range [1]. In contrast, AMG 900 is a highly selective pan-Aurora inhibitor with minimal activity against a broad panel of other kinases [2]. This difference in selectivity profiles implies distinct downstream signaling effects and potential utility in different disease contexts [3].

Multi-kinase profile
Cross-study comparable
Abl 25, TrkA 30, Ret 31, FGFR1 47 nM
AMG 900: minimal non-Aurora activity
Supports pathway-response interpretation beyond Aurora
Cell-free panel; confirm off-target effects in cell-based assays
Kinase Selectivity Off-Target Activity Polypharmacology

Phase 2 Clinical Development in Leukemia

Danusertib has advanced to Phase 2 clinical evaluation, providing human pharmacokinetic and preliminary efficacy data that are not yet available for many other preclinical Aurora kinase inhibitors. A Phase 2 trial in patients with accelerated or blastic phase chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) resistant or intolerant to imatinib and/or other second-generation c-ABL therapy has been completed (NCT00335868) [1]. While the full results of this trial have not been widely published in a peer-reviewed journal, the progression to Phase 2 distinguishes it from earlier-stage pan-Aurora inhibitors like PF-03814735 or AT9283, which have not advanced beyond Phase 1 in this indication [2].

Clinical development
Class-level inference
Phase 2 completed (NCT00335868)
CML/Ph+ ALL resistant/intolerant to imatinib
Provides Phase 2 endpoint context for translational review
Full peer-reviewed data pending; review trial design
Clinical Trial Phase 2 Leukemia

Danusertib Research Applications


Pan-Aurora Functional Studies

In experimental systems where the goal is to study the integrated cellular response to simultaneous inhibition of Aurora A, B, and C, danusertib is the preferred tool compound over isoform-selective inhibitors like Alisertib or Barasertib. Its balanced IC50 profile (13 nM, 79 nM, and 61 nM for A, B, and C, respectively) [1] ensures that all three kinases are targeted at similar drug concentrations, avoiding the confounding biological compensation that can occur when only a single isoform is inhibited [2]. This is crucial for generating a clean, pan-Aurora inhibition phenotype characterized by polyploidy and apoptosis.

T315I-Mutant Leukemia Models

For research focused on the BCR-ABL T315I gatekeeper mutation, danusertib is a critical reagent. Its potent inhibition of the T315I mutant (IC50 ~25 nM) [1] provides a unique experimental tool to study the downstream signaling and survival pathways in leukemic cells that are resistant to standard-of-care ABL inhibitors [2]. This application is directly supported by preclinical data showing efficacy in Ph+ ALL models harboring the T315I mutation [3], making it the compound of choice for this specific, clinically relevant research area.

GEP-NET Xenograft Models

Danusertib should be prioritized for in vivo studies in GEP-NET xenograft or orthotopic models. Its demonstrated superior tumor growth inhibition compared to the streptozotocin/5-fluorouracil chemotherapy combination [1] provides a strong, data-driven rationale for its use over other Aurora inhibitors lacking this specific in vivo validation. The established pharmacodynamic marker (phospho-histone H3 reduction) further enables rigorous, quantitative assessment of target engagement in these models [2].

FGFR1/TrkA/Ret-Driven Cancer Studies

In research settings investigating cancers driven by FGFR1, TrkA, or Ret, where co-inhibition of Aurora kinases may provide a therapeutic advantage, danusertib is a superior choice to highly selective Aurora inhibitors like AMG 900. Its potent secondary activity against FGFR1 (IC50 47 nM), TrkA (IC50 30 nM), and Ret (IC50 31 nM) [1] allows for the simultaneous interrogation of these pathways alongside Aurora kinases, enabling the study of potential synergistic anti-tumor effects [2].

Application
Selection Property
Validation Focus
Pan-aurora pathway studies
Multi-isoform co-inhibition context
Aurora A/B/C endpoint review (polyploidy, apoptosis)
BCR-ABL T315I resistance models
T315I mutant inhibition context
Leukemia cell-line response endpoint review
GEP-NET in vivo model studies
In vivo tumor growth inhibition context
Xenograft tumor volume endpoint review
Multi-kinase signaling studies
Non-Aurora kinase co-inhibition context
FGFR1/TrkA/Ret pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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